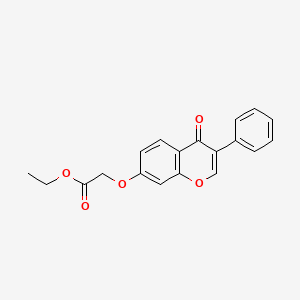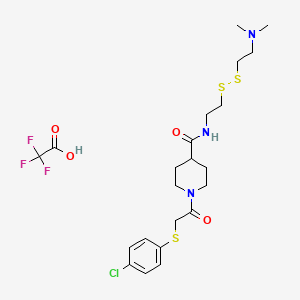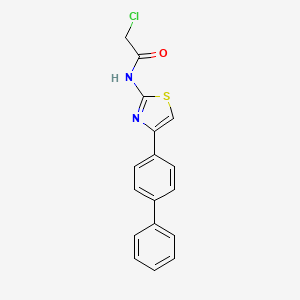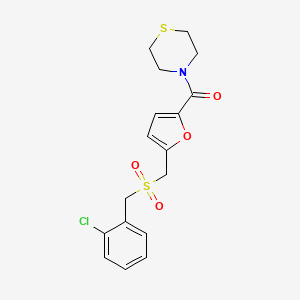
Ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of EOCA consists of a chromene ring (a benzopyran derivative) attached to an ethyl ester group . The chromene ring contains a ketone functional group at the 4-position and a phenyl group at the 3-position .Physical And Chemical Properties Analysis
EOCA has a density of 1.3±0.1 g/cm³, a boiling point of 407.3±45.0 °C at 760 mmHg, and a flash point of 183.1±28.8 °C . It has 5 hydrogen bond acceptors, no hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 62 Ų, and it has a molar refractivity of 62.1±0.3 cm³ .Mechanism of Action
The mechanism of action of Ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate coumarin-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer development. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Ethyl coumarin-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Ethyl coumarin-3-carboxylate has been shown to exert various biochemical and physiological effects in vitro and in vivo. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and other immune cells. Ethyl coumarin-3-carboxylate has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various cell types, indicating its antioxidant properties. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Ethyl coumarin-3-carboxylate has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its low toxicity. However, this compound also has some limitations, including its low water solubility, which can limit its use in aqueous solutions, and its potential for non-specific binding to proteins and other biomolecules.
Future Directions
There are several future directions for the study of Ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate coumarin-3-carboxylate. One potential direction is the development of novel derivatives and analogs that exhibit improved biological activities and pharmacokinetic properties. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anti-cancer effects of this compound. Finally, the potential clinical applications of this compound coumarin-3-carboxylate in the treatment of various diseases, including cancer, inflammation, and oxidative stress, should be explored further.
Synthesis Methods
Ethyl coumarin-3-carboxylate can be synthesized through a multi-step process that involves the condensation of salicylaldehyde with Ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate acetoacetate, followed by cyclization and esterification reactions. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
Ethyl coumarin-3-carboxylate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-microbial properties.
Properties
IUPAC Name |
ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-18(20)12-23-14-8-9-15-17(10-14)24-11-16(19(15)21)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIGHFPBSMTISM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2385115.png)
![2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2385117.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2385121.png)
![Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2385122.png)



![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385126.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2385130.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2385131.png)

